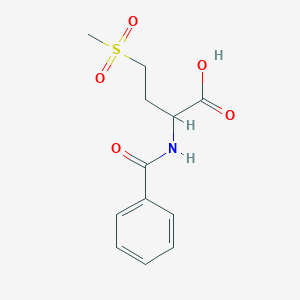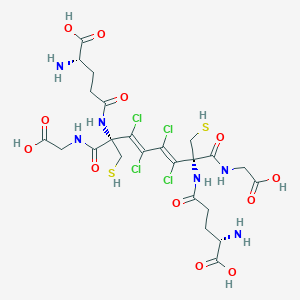
Bgtcb
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bgtcb, also known as Botulinum Toxin Type C, is a neurotoxin produced by the bacterium Clostridium botulinum. It is a potent toxin that can cause paralysis by blocking the release of acetylcholine, a neurotransmitter that is responsible for muscle contraction. Bgtcb is a unique neurotoxin that has been used in scientific research to study the mechanisms of neurotransmission and muscle function.
作用機序
Bgtcb works by blocking the release of acetylcholine from nerve terminals. Acetylcholine is a neurotransmitter that is responsible for muscle contraction. When Bgtcb is injected into a muscle, it blocks the release of acetylcholine, causing the muscle to become paralyzed.
生化学的および生理学的効果
The biochemical and physiological effects of Bgtcb are well-studied. Bgtcb causes a decrease in neurotransmitter release, which leads to muscle paralysis. Bgtcb also causes a decrease in muscle tone and an increase in muscle relaxation.
実験室実験の利点と制限
Bgtcb has several advantages for use in lab experiments. It is a potent neurotoxin that can cause muscle paralysis, making it a useful tool for studying the mechanisms of neurotransmission and muscle function. It is also relatively easy to purify and can be used in a variety of experimental settings.
However, there are also limitations to the use of Bgtcb in lab experiments. It is a potent neurotoxin that can be dangerous if not handled properly. It can also be difficult to control the dosage and timing of the toxin injection, which can affect the experimental results.
将来の方向性
There are several future directions for the use of Bgtcb in scientific research. One direction is the development of new therapies for neuromuscular diseases such as myasthenia gravis and muscular dystrophy. Bgtcb has already been used in clinical trials for these diseases, and future research may lead to the development of more effective therapies.
Another direction is the use of Bgtcb in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Bgtcb has been shown to affect the release of several neurotransmitters, including dopamine and acetylcholine, which are implicated in these diseases. Future research may lead to a better understanding of the mechanisms of these diseases and the development of new therapies.
In conclusion, Bgtcb is a potent neurotoxin that has been used in scientific research to study the mechanisms of neurotransmission and muscle function. It has several advantages for use in lab experiments, but also has limitations that must be considered. Future research may lead to the development of new therapies for neuromuscular and neurodegenerative diseases.
合成法
Bgtcb is synthesized by the bacterium Clostridium botulinum through a complex process of protein synthesis and post-translational modification. The gene encoding Bgtcb is transcribed into a pre-protein that is then cleaved into the active form of the toxin. The active toxin is then secreted by the bacterium and can be purified for scientific research.
科学的研究の応用
Bgtcb has been used in scientific research as a tool to study the mechanisms of neurotransmission and muscle function. It has been used to study the effects of neurotransmitter release, synaptic vesicle recycling, and muscle contraction. Bgtcb has also been used to study the effects of neuromuscular diseases such as myasthenia gravis and muscular dystrophy.
特性
CAS番号 |
115664-52-3 |
|---|---|
製品名 |
Bgtcb |
分子式 |
C24H32Cl4N6O12S2 |
分子量 |
802.5 g/mol |
IUPAC名 |
(2S)-2-amino-5-[[(2S,3E,5E,7S)-7-[[(4S)-4-amino-4-carboxybutanoyl]amino]-1,8-bis(carboxymethylamino)-3,4,5,6-tetrachloro-1,8-dioxo-2,7-bis(sulfanylmethyl)octa-3,5-dien-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C24H32Cl4N6O12S2/c25-15(17(27)23(7-47,21(45)31-5-13(37)38)33-11(35)3-1-9(29)19(41)42)16(26)18(28)24(8-48,22(46)32-6-14(39)40)34-12(36)4-2-10(30)20(43)44/h9-10,47-48H,1-8,29-30H2,(H,31,45)(H,32,46)(H,33,35)(H,34,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)/b17-15+,18-16+/t9-,10-,23-,24-/m0/s1 |
InChIキー |
CPQIOCSSYOKBQY-FYXRKLMBSA-N |
異性体SMILES |
C([C@H](N)C(=O)O)CC(=O)N[C@](C(=O)NCC(=O)O)(/C(=C(\Cl)/C(=C(\Cl)/[C@](NC(=O)CC[C@H](N)C(=O)O)(C(=O)NCC(=O)O)CS)/Cl)/Cl)CS |
SMILES |
C(CC(=O)NC(CS)(C(=C(C(=C(C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)Cl)Cl)Cl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |
正規SMILES |
C(CC(=O)NC(CS)(C(=C(C(=C(C(CS)(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)Cl)Cl)Cl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |
その他のCAS番号 |
117707-49-0 |
同義語 |
1,4-(bis-glutathion-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene BCTB |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



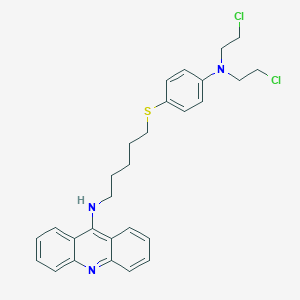
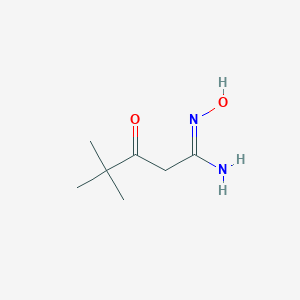
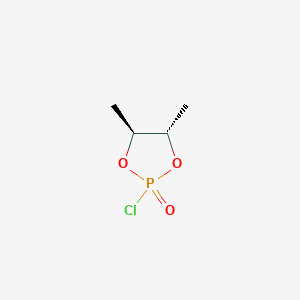
![N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide](/img/structure/B55591.png)
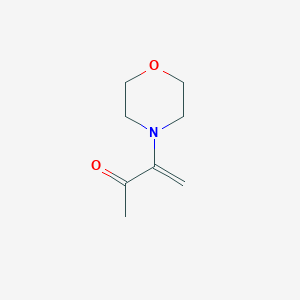
![1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B55595.png)

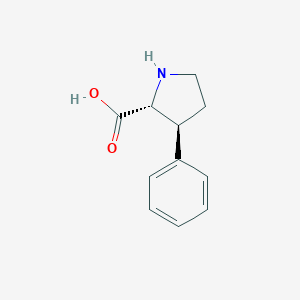

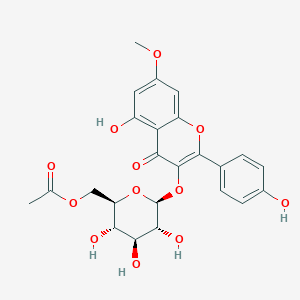
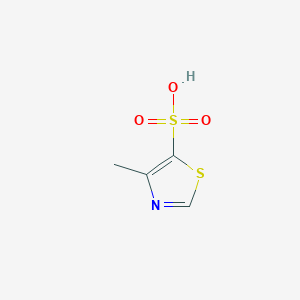
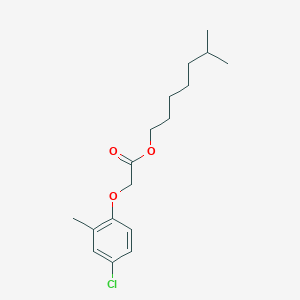
![4-(2-Chlorophenyl)-5,7-dihydro-2-methyl-5-oxo-furo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B55607.png)
